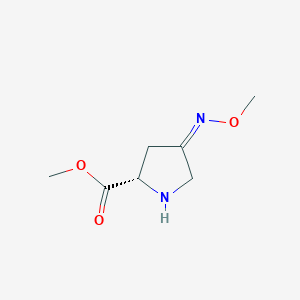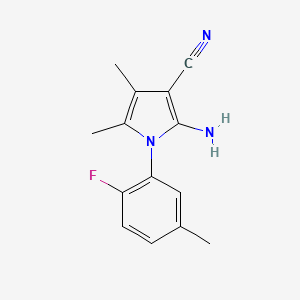
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of a thiocyanate group at the 5-position of the pyrrole ring and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using a Knorr reaction, where diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is produced.
Introduction of the Thiocyanate Group: The thiocyanate group can be introduced through a nucleophilic substitution reaction using potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of receptor tyrosine kinase inhibitors and other bioactive molecules.
Materials Science: The compound is utilized in the preparation of blue pyrrole dyes and other functional materials.
Biological Studies: It serves as a model compound for studying the reactivity and properties of thiocyanate-containing heterocycles.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through the thiocyanate group. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the thiocyanate group and has different reactivity and applications.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Contains a formyl group instead of a thiocyanate group, leading to different chemical properties and uses.
Uniqueness: Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for designing inhibitors and other bioactive molecules.
Properties
CAS No. |
806632-20-2 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2S/c1-4-14-10(13)8-6(2)9(15-5-11)12-7(8)3/h12H,4H2,1-3H3 |
InChI Key |
GQTGUULHARVESU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)SC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)


![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)

![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)

![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)
![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)

